2-(1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)-2-furyl]-3-hydroxyacrylonitrile
Overview
Description
2-(1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)-2-furyl]-3-hydroxyacrylonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)-2-furyl]-3-hydroxyacrylonitrile is not fully understood. However, it is thought to work by scavenging free radicals and reducing oxidative stress in the body. This could help to reduce inflammation and prevent damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)-2-furyl]-3-hydroxyacrylonitrile has a number of biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit the production of reactive oxygen species, and increase the activity of antioxidant enzymes in the body. Additionally, it has been shown to have neuroprotective effects and could potentially be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)-2-furyl]-3-hydroxyacrylonitrile in lab experiments is its unique chemical structure, which could make it useful in the development of new drugs and therapies. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to use in certain types of experiments.
Future Directions
There are a number of future directions for research on 2-(1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)-2-furyl]-3-hydroxyacrylonitrile. One potential area of study is the development of new drugs and therapies based on the chemical structure of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies could be done to investigate the potential side effects and toxicity of this compound, which could be important in the development of new drugs.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)-2-furyl]-3-hydroxyacrylonitrile has been studied for its potential applications in scientific research. This compound has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.
properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-3-hydroxyprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O2S/c21-14-6-2-1-5-12(14)16-9-10-17(25-16)19(24)13(11-22)20-23-15-7-3-4-8-18(15)26-20/h1-10,24H/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQDRUYDVHVSGA-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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